N-cinnamyl phthalimide

Description

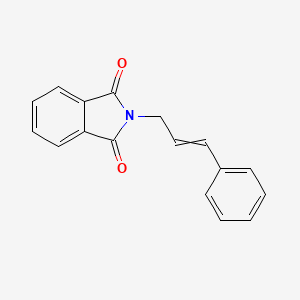

N-Cinnamyl phthalimide is a phthalimide derivative where the nitrogen atom of the phthalimide core is substituted with a cinnamyl group (C₆H₅-CH₂-CH₂-). Phthalimides are characterized by a bicyclic structure consisting of two fused benzene rings and an imide functional group. The substitution at the nitrogen position significantly influences the compound’s physicochemical properties, biological activity, and industrial applications.

Properties

Molecular Formula |

C17H13NO2 |

|---|---|

Molecular Weight |

263.29 g/mol |

IUPAC Name |

2-(3-phenylprop-2-enyl)isoindole-1,3-dione |

InChI |

InChI=1S/C17H13NO2/c19-16-14-10-4-5-11-15(14)17(20)18(16)12-6-9-13-7-2-1-3-8-13/h1-11H,12H2 |

InChI Key |

AUDPOCGNHFKZBR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C=CCN2C(=O)C3=CC=CC=C3C2=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Variations

Phthalimide derivatives vary based on the substituent at the nitrogen atom. Key analogs include:

- N-Phenyl phthalimide (e.g., 3-chloro-N-phenyl-phthalimide): Features a phenyl group, enhancing rigidity and π-π stacking interactions, which are critical in supramolecular chemistry and polymer synthesis .

- N-Adamantyl phthalimide : Incorporates a bulky adamantane group, improving antimicrobial and anticancer activity due to increased lipophilicity and three-dimensional structure .

- N-Hydroxymethyl phthalimide : Exhibits insecticidal activity with low environmental toxicity, as validated by EFSA .

- N-(Trifluoromethylthio)phthalimide : Used in electrophilic trifluoromethylthiolation reactions, highlighting its role in agrochemical and pharmaceutical synthesis .

Chemical and Physical Properties

- Solubility and Stability : N-Adamantyl and N-cyclohexylthio derivatives exhibit enhanced thermal stability due to bulky substituents, making them suitable for high-temperature applications like rubber vulcanization .

- Spectroscopic Signatures : Phthalimide derivatives show characteristic ¹H-NMR peaks at 7.6–8.0 ppm (aromatic protons) and ¹³C-NMR signals at 165–169 ppm (C=O), consistent across analogs .

Data Tables

Table 2: α-Glucosidase Inhibition (IC₅₀ Values)

| Compound Type | IC₅₀ Range (µM) | Comparison with Benzimidazoles | |

|---|---|---|---|

| Phthalimide-phenoxy-triazole | 12–45 | Less potent (except 2,6-Cl, 4-Br) | |

| Benzimidazole derivatives | 8–32 | More potent |

Key Research Findings

- Structure-Activity Relationships : Bulky substituents (e.g., adamantyl) enhance lipophilicity and membrane permeability, improving antimicrobial and anticancer activity . Conversely, polar groups (e.g., hydroxymethyl) reduce environmental toxicity .

- Supramolecular Interactions : N-Phenyl phthalimides exhibit π-π stacking and n-π interactions, critical for crystal engineering and polymer design .

- Industrial Applications : N-(Cyclohexylthio)phthalimide accelerates rubber vulcanization, improving heat resistance and elasticity .

Q & A

Q. How is N-cinnamyl phthalimide synthesized via the Gabriel phthalimide method?

The Gabriel synthesis involves reacting phthalimide with a strong base (e.g., KOH in ethanol) to generate a resonance-stabilized imide ion. This ion undergoes nucleophilic substitution with cinnamyl bromide (or equivalent alkyl halide) to form this compound. Subsequent alkaline hydrolysis releases the primary amine, but for this compound, hydrolysis is typically avoided to retain the phthalimide group. Key variables include solvent choice (e.g., DMF), reaction temperature (80–120°C), and stoichiometric control to minimize byproducts .

Q. Why is the N-H proton in phthalimide derivatives acidic, and how does this influence alkylation reactions?

The N-H acidity (pKa ~8.3) arises from resonance stabilization of the deprotonated imide ion by two adjacent carbonyl groups. This enhances nucleophilicity, enabling efficient alkylation with electrophiles like cinnamyl halides. The reaction’s success depends on maintaining anhydrous conditions to prevent hydrolysis and using polar aprotic solvents (e.g., DMF) to stabilize intermediates .

Q. What analytical techniques are used to confirm the purity of this compound?

Characterization involves:

- 1H/13C NMR : To verify substitution patterns (e.g., cinnamyl CH2 protons at δ 3.8–4.2 ppm and aromatic phthalimide protons at δ 7.6–7.9 ppm).

- HPLC : To assess purity (>95% typically required for biological studies).

- Mass Spectrometry : For molecular ion confirmation (e.g., [M+H]+ at m/z 294 for this compound) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) elucidate reaction pathways for functionalizing phthalimide derivatives like this compound?

Density Functional Theory (DFT) calculates energy barriers for intermediates, such as the activation of carbonyl groups during Passerini reactions. For this compound, DFT can model resonance stabilization effects and predict regioselectivity in multi-component reactions. Recent studies highlight the role of phthalimide’s NH as an acid precursor in ketone activation .

Q. What strategies resolve contradictions in biological activity data for phthalimide derivatives across different studies?

Discrepancies may arise from variations in:

- Cell lines : For example, this compound may show anti-proliferative activity in SKHep-1 hepatoma cells (IC50 ~15 µM) but not in MDA-MB-231 breast cancer cells.

- Experimental design : Differences in dosing regimens (acute vs. chronic exposure) or solvent effects (DMSO concentration ≤0.1% recommended).

- Structural analogs : Substitutions at the cinnamyl group (e.g., halogenation) can dramatically alter bioactivity. Validate findings using orthogonal assays (e.g., MTT and clonogenic survival) .

Q. How do QSAR models guide the design of N-substituted phthalimide derivatives for anti-inflammatory applications?

3D-QSAR studies correlate substituent electronic properties (e.g., Hammett σ constants) and steric bulk with COX-2 inhibition. For this compound, the cinnamyl group’s conjugated π-system may enhance binding to hydrophobic pockets. Key descriptors include logP (optimal ~3.5) and polar surface area (<90 Ų) to balance solubility and membrane permeability .

Q. What methodologies assess the environmental mobility and degradation of this compound?

- Soil Mobility : Estimate using the organic carbon partition coefficient (Koc). Phthalimide’s Koc ~100 suggests high mobility, but N-cinnamyl substitution may reduce this due to increased hydrophobicity.

- Hydrolysis Kinetics : Monitor degradation at varying pH (e.g., rapid hydrolysis in 0.18 M NaOH vs. stability at pH 7.4). Use LC-MS to identify breakdown products (e.g., phthalic acid) .

Q. How can synergistic effects between this compound and plant growth regulators be optimized for agricultural applications?

In lettuce seedlings, phthalimide enhances emergence rates (69% vs. 24% control) when combined with kinetin (KIN). Design experiments using response surface methodology (RSM) to model interactions between phthalimide (50–200 µM) and KIN (0.1–1.0 µM). Measure chlorophyll content (µg/ml) via spectrophotometry (OD645/OD663) .

Methodological Best Practices

- Synthetic Optimization : Screen bases (e.g., Na2CO3 vs. KOH) and solvents (DMF vs. THF) to maximize yield .

- Toxicity Screening : Follow NIH guidelines for preclinical studies, including acute oral toxicity (LD50 >5000 mg/kg in rodents) and Ames tests for mutagenicity .

- Data Reporting : Use IUPAC nomenclature and report IC50 values with 95% confidence intervals. Disclose statistical methods (e.g., ANOVA with Tukey post-hoc) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.